![molecular formula C18H18FNO3 B5803020 4-fluorobenzyl 4-methyl-3-(propionylamino)benzoate](/img/structure/B5803020.png)
4-fluorobenzyl 4-methyl-3-(propionylamino)benzoate
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Overview
Description
4-fluorobenzyl 4-methyl-3-(propionylamino)benzoate is a chemical compound that has been the focus of scientific research due to its potential for various applications in the field of medicine and biochemistry. The compound is also known by its chemical name, FUB-PB22, and is a member of the synthetic cannabinoids family.
Mechanism of Action
FUB-PB22 acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are found in the central nervous system and peripheral tissues. The activation of these receptors leads to various physiological and biochemical effects in the body.
Biochemical and Physiological Effects:
The use of FUB-PB22 has been shown to produce a range of effects on the body, including alterations in mood, perception, and behavior. The compound has also been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Advantages and Limitations for Lab Experiments
The use of FUB-PB22 in laboratory experiments has several advantages, including its high potency and selectivity for the cannabinoid receptors, which allows for precise targeting of specific biological pathways. However, the compound's high potency also poses a risk of toxicity and adverse effects, making it necessary to use caution and appropriate safety measures when handling and administering the compound.
Future Directions
There are several areas of research that could benefit from further investigation into the properties and potential applications of FUB-PB22. These include the development of new synthetic cannabinoids with improved safety and efficacy profiles, the investigation of the compound's effects on different biological systems and pathways, and the exploration of its potential therapeutic applications in the treatment of various medical conditions.
In conclusion, FUB-PB22 is a chemical compound that has shown promise as a research tool in various fields of science. Its potent agonist activity on the cannabinoid receptors makes it a valuable tool for investigating the endocannabinoid system and its potential therapeutic applications. However, caution must be exercised when handling and administering the compound due to its high potency and potential for toxicity. Further research is needed to fully understand the properties and potential applications of FUB-PB22.
Synthesis Methods
The synthesis of FUB-PB22 involves the reaction of 4-fluorobenzyl chloride with 4-methyl-3-(propionylamino)benzoic acid in the presence of a base such as potassium carbonate. The resulting product is purified using chromatography techniques to obtain the final compound.
Scientific Research Applications
FUB-PB22 has been studied extensively for its potential use as a research tool in various fields such as pharmacology, toxicology, and neuroscience. The compound has been used to investigate the effects of synthetic cannabinoids on the endocannabinoid system and has shown promising results in the treatment of certain medical conditions.
properties
IUPAC Name |
(4-fluorophenyl)methyl 4-methyl-3-(propanoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c1-3-17(21)20-16-10-14(7-4-12(16)2)18(22)23-11-13-5-8-15(19)9-6-13/h4-10H,3,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAVSYCTSGJVFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C(=O)OCC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzyl 4-methyl-3-(propionylamino)benzoate |
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